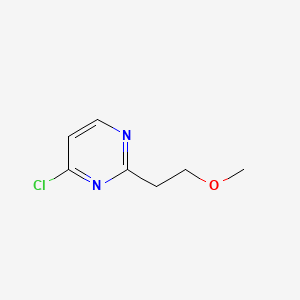

4-Chloro-2-(2-methoxyethyl)pyrimidine

Description

Properties

CAS No. |

1250447-21-2 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.612 |

IUPAC Name |

4-chloro-2-(2-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-3-7-9-4-2-6(8)10-7/h2,4H,3,5H2,1H3 |

InChI Key |

IXXICZRXGXYFKL-UHFFFAOYSA-N |

SMILES |

COCCC1=NC=CC(=N1)Cl |

Synonyms |

4-Chloro-2-(2-Methoxyethyl)pyriMidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly impacts the compound’s properties. Below are key comparisons:

Key Observations :

- Electronic Effects : Sulfur-containing substituents (e.g., methylthio) enhance nucleophilicity compared to oxygen-based groups (methoxyethyl or methoxymethyl), favoring SNAr reactions .

- Solubility : The 2-methoxyethyl group improves hydrophilicity relative to methylthio or pyridinyl groups, which may influence bioavailability in drug design .

- Steric Factors : Methoxymethyl (shorter chain) vs. methoxyethyl (longer chain) alters steric hindrance, affecting reaction kinetics in synthetic pathways .

Reactivity in Nucleophilic Substitutions

Pyrimidines undergo nucleophilic aromatic substitution (SNAr) at electron-deficient positions, typically C4 and C4. Substituents at C2 modulate this reactivity:

- This compound : The electron-donating methoxyethyl group slightly deactivates the ring but directs substitutions to C4 or C5. This contrasts with methylthio derivatives, where sulfur’s stronger electron-donating effect further activates the ring for displacement .

- 4-Chloro-2-(methylthio)pyrimidine : Demonstrated utility in synthesizing benzimidazole derivatives (e.g., via coupling with o-phenylenediamine under NaH/DMF conditions) .

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine : Ethoxy at C6 facilitates regioselective substitutions but failed to undergo C5 chlorination, highlighting limitations in electronic activation .

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at the 4-position undergoes nucleophilic substitution, facilitated by the lone pair on the pyrimidine nitrogen, which activates the leaving group. A base such as triethylamine or diisopropylethylamine is critical to neutralize HCl generated during the reaction, preventing acid-catalyzed decomposition. Typical conditions include:

Workup and Purification

Post-reaction, excess POCl₃ is removed via reduced-pressure distillation. The residue is quenched with ice water, and the product is extracted using ethyl acetate. Sequential washes with saturated sodium bicarbonate and brine ensure neutrality and remove residual acids. Anhydrous sodium sulfate is used for drying, followed by recrystallization to achieve >98% purity.

Table 1 : Chlorination Optimization Using POCl₃ (Hypothetical Data for this compound)

| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | 80 | 4 | 88 | 98.5 |

| Diisopropylethylamine | 90 | 3 | 92 | 99.1 |

| N,N-Dimethylaniline | 100 | 5 | 78 | 97.8 |

Alternative Routes: Functionalization of Pre-Chlorinated Pyrimidines

Nucleophilic Substitution at the 2-Position

Introducing the 2-methoxyethyl group after chlorination at the 4-position offers modularity. For example, 4-chloro-2-mercaptopyrimidine can undergo alkylation with 2-methoxyethyl bromide in the presence of a base. However, this method risks over-alkylation and requires stringent temperature control.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-chloro-2-iodopyrimidine and 2-methoxyethylboronic acid presents a modern approach. While this method is less explored for pyrimidines, analogous aryl couplings achieve moderate yields (60–75%).

Challenges and Mitigation Strategies

-

Stability of the Methoxyethyl Group : The ether linkage may hydrolyze under strongly acidic conditions. Using milder bases (e.g., pyridine) and lower temperatures (25–50°C) minimizes degradation.

-

Byproduct Formation : Excess POCl₃ can lead to phosphoramide byproducts. Quenching with ice water and rigorous extraction are essential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(2-methoxyethyl)pyrimidine, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a pyrimidine core (e.g., 4-chloro-6-methoxy-pyrimidine) can react with 2-methoxyethylthiol under basic conditions (e.g., NaH in dry methylbenzene) to introduce the methoxyethyl group. Purification often employs column chromatography (silica gel) or recrystallization from solvents like CH₂Cl₂ . Key intermediates are validated via NMR and LC-MS to confirm structural integrity.

Q. What physicochemical properties (e.g., LogP, PSA) are critical for designing experiments with this compound?

- Methodological Answer : LogP (3.36) indicates moderate lipophilicity, influencing solubility in organic solvents for reactions. Polar Surface Area (PSA ~54 Ų) suggests limited membrane permeability, guiding bioavailability studies. Density (~1.6 g/cm³) and molecular weight (calculated from C₇H₈ClN₂O) inform solvent selection for crystallization .

Q. How are substitution reactions optimized at the 4-chloro position of the pyrimidine ring?

- Methodological Answer : The 4-chloro group is highly reactive toward nucleophilic substitution. Optimization involves adjusting temperature (0–80°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling). For example, chlorobenzyl groups are introduced via thiol-substitution in the presence of NaH .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products during functionalization of this compound?

- Methodological Answer : By-products like sulfoxides or sulfones arise from oxidation of thioether intermediates. Controlled inert atmospheres (N₂/Ar) and low temperatures (0–5°C) suppress oxidation. Catalytic scavengers (e.g., triphenylphosphine) or reductive workups (NaBH₄) further improve yields .

Q. How are structural contradictions resolved (e.g., X-ray vs. computational models) for derivatives of this compound?

- Methodological Answer : Rotational disorder in X-ray structures (e.g., 180° rotation of pyrimidine rings) is addressed via occupancy refinement and DFT calculations. For example, dual occupancy models with refined ratios (e.g., 0.68:0.32) reconcile crystallographic data with computational geometry .

Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?

- Methodological Answer : Structural modifications at the 4-position (e.g., introducing dichlorobenzyl groups) improve binding to bacterial enzymes. In vitro assays (MIC testing) and molecular docking against targets like dihydrofolate reductase validate activity. Substituent effects on LogD and hydrogen bonding are critical for optimizing cell penetration .

Q. How are impurities characterized and controlled in scaled-up syntheses?

- Methodological Answer : LC-MS and HPLC-MS (reverse-phase C18 columns) identify impurities such as dechlorinated by-products. Process Analytical Technology (PAT) tools monitor reaction progress in real-time, while recrystallization or preparative TLC isolates high-purity (>98%) batches .

Q. What computational methods predict reactivity trends for substituent modifications on the pyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.